molecular formula C19H16N2O3S B2872138 2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde CAS No. 296897-97-7

2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde

Cat. No.: B2872138
CAS No.: 296897-97-7
M. Wt: 352.41
InChI Key: KNPBFLGBPCWAIR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its pyrrole ring structure, which is substituted with various functional groups. This compound is part of the larger family of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the reaction of 2,5-dimethylpyrrole with 4-nitrophenylsulfanylbenzaldehyde under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The sulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include tin (Sn) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : 2,5-Dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carboxylic acid.

  • Reduction: : 2,5-Dimethyl-1-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: : It may be explored for its therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an anticancer agent, it might interact with specific molecular targets in cancer cells, disrupting their growth and proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

  • 4-Nitrophenylsulfanylbenzaldehyde

  • 2,5-Dimethylpyrrole

Uniqueness

2,5-Dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2,5-dimethyl-1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-13-11-15(12-22)14(2)20(13)16-3-7-18(8-4-16)25-19-9-5-17(6-10-19)21(23)24/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPBFLGBPCWAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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